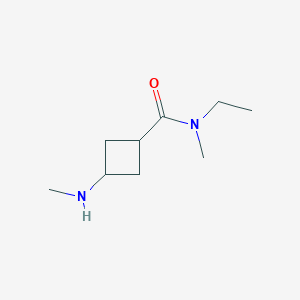
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a synthetic compound characterized by its cyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a pinacol-type reductive coupling reaction using a vanadium (II)/zinc (II) bimetallic complex.
Introduction of Amino Groups: The methylamino and ethylamino groups are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the substituted cyclobutane with N-ethyl-N-methylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3s)-3-(methylamino)cyclobutane-1-carboxamide
- (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride
Uniqueness
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-4-11(3)9(12)7-5-8(6-7)10-2/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
DYTZATWZMFTXDR-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)C1CC(C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


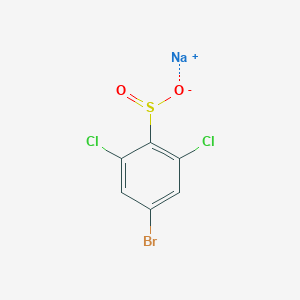

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
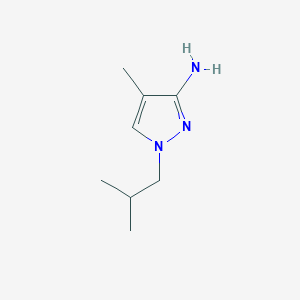
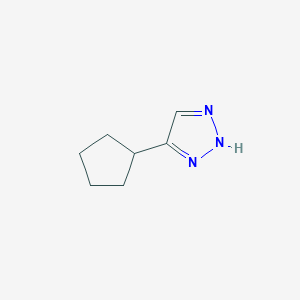
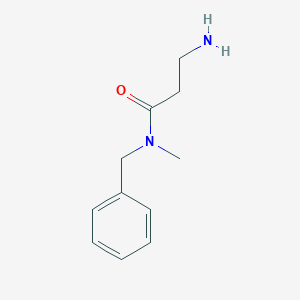
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
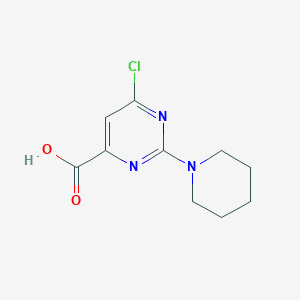
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

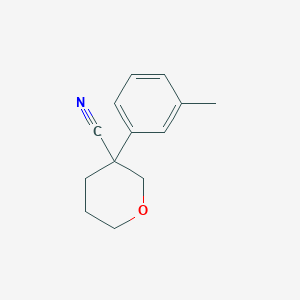
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
